molecular formula C11H12F2O3 B1412996 Ethyl 3,5-difluoro-2-methoxyphenylacetate CAS No. 1807191-31-6

Ethyl 3,5-difluoro-2-methoxyphenylacetate

Cat. No.: B1412996
CAS No.: 1807191-31-6
M. Wt: 230.21 g/mol
InChI Key: CIZRWQWYNITFPL-UHFFFAOYSA-N
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Description

Ethyl 3,5-difluoro-2-methoxyphenylacetate is an organic compound with the molecular formula C11H12F2O3 It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,5-difluoro-2-methoxyphenylacetate typically involves the esterification of 3,5-difluoro-2-methoxyphenylacetic acid. One common method includes the following steps:

    Starting Material: 3,5-difluoro-2-methoxyphenylacetic acid.

    Esterification Reaction: The acid is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

    Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete esterification.

    Purification: The resulting ester is purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are carefully chosen to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,5-difluoro-2-methoxyphenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 3,5-difluoro-2-methoxybenzoic acid.

    Reduction: 3,5-difluoro-2-methoxyphenylethanol.

    Substitution: Various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,5-difluoro-2-methoxyphenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of ethyl 3,5-difluoro-2-methoxyphenylacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of fluorine atoms can enhance the compound’s stability and binding affinity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Ethyl 3,5-difluoro-2-methoxyphenylacetate can be compared with other similar compounds such as:

    Ethyl 3,5-difluorophenylacetate: Lacks the methoxy group, which can influence its reactivity and applications.

    Ethyl 2-methoxyphenylacetate: Lacks the fluorine atoms, affecting its chemical stability and biological activity.

    Ethyl 3,5-dichloro-2-methoxyphenylacetate: Contains chlorine instead of fluorine, which can alter its chemical and physical properties.

Properties

IUPAC Name

ethyl 2-(3,5-difluoro-2-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-3-16-10(14)5-7-4-8(12)6-9(13)11(7)15-2/h4,6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZRWQWYNITFPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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